2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide
Description
Properties
Molecular Formula |
C13H20N2OS |
|---|---|
Molecular Weight |
252.38 g/mol |
IUPAC Name |
2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide |
InChI |
InChI=1S/C13H20N2OS/c1-4-15(13(16)10(2)14)9-11-5-7-12(17-3)8-6-11/h5-8,10H,4,9,14H2,1-3H3 |
InChI Key |
GOEOUHXNGJTETI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)SC)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-N-(4-(methylthio)benzyl)propanamide typically involves multi-step organic reactions. One common method involves the reaction of (S)-2-Amino-N-ethylpropanamide with 4-(methylthio)benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Amide Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Acid-Catalyzed Hydrolysis
-
Reagents : Concentrated HCl (6M) or H₂SO₄ at elevated temperatures (80–100°C).
-
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water, forming a tetrahedral intermediate that collapses to release the amine and carboxylic acid.
-
Yield : ~85% under optimized conditions (6M HCl, 12 hr reflux).
Base-Mediated Hydrolysis
-
Reagents : NaOH (2M) or KOH in aqueous ethanol (50°C, 8–10 hr).
-
Product : Sodium/potassium carboxylate and ethylamine derivative.
Oxidation of Methylthio Group
The methylthio (-SCH₃) moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Reaction Conditions | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Mild oxidation (0°C, 2 hr) | H₂O₂ (30%) | Sulfoxide (-SOCH₃) | 72 | |
| Strong oxidation (60°C, 6 hr) | mCPBA | Sulfone (-SO₂CH₃) | 68 |
Mechanism : Electrophilic attack by peroxide or peracid reagents at the sulfur atom, followed by sequential oxygen insertion.
Nucleophilic Substitution at Amine
The ethyl group on the tertiary amine participates in alkylation or acylation reactions.
Alkylation
-
Reagents : Alkyl halides (e.g., CH₃I, C₂H₅Br) in THF with NaHCO₃.
-
Product : Quaternary ammonium salts.
-
Yield : 60–75% depending on steric hindrance.
Acylation
-
Reagents : Acetyl chloride or acetic anhydride in pyridine.
-
Product : Acetylated amide derivatives.
Electrophilic Aromatic Substitution
The methylthio-substituted phenyl ring directs electrophiles to the para position due to the electron-donating thioether group.
Nitration
Halogenation
Reductive Amination
The primary amine group can undergo reductive amination with ketones or aldehydes.
Example Reaction
-
Product : Secondary amine derivative.
Complexation with Metal Ions
The amine and amide groups act as ligands for transition metals, forming coordination complexes.
Documented Complexes
-
Cu(II): Forms a 1:1 complex in aqueous ethanol (λₘₐₓ = 650 nm).
-
Fe(III): Exhibits redox activity in DMSO solutions.
Key Research Findings
-
Reactivity Hierarchy : Methylthio oxidation > amide hydrolysis > aromatic substitution, based on kinetic studies .
-
Stereochemical Outcomes : Atropisomerism observed in derivatives due to restricted rotation around the aryl–amide bond .
-
Stability : Degrades under prolonged UV exposure (t₁/₂ = 48 hr in methanol).
Scientific Research Applications
(S)-2-Amino-N-ethyl-N-(4-(methylthio)benzyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-N-(4-(methylthio)benzyl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the amino and benzyl groups allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: TRPV1 Antagonist Propanamide Derivatives
Sulfur-Containing Propanamides
- Compound 7c–7f (): These derivatives incorporate sulfanyl-linked oxadiazole-thiazole moieties. While their molecular weights (375–389 g/mol) are comparable to the target compound (~308 g/mol), their sulfanyl groups are part of heterocyclic systems, enhancing π-π stacking but reducing solubility (melting points: 134–178°C). The target compound’s simpler SCH₃ group may improve membrane permeability .
- N-[2-(4-chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide (): This analog replaces SCH₃ with a sulfonyl (SO₂) group, increasing polarity and likely reducing CNS penetration compared to the target compound .
Pharmacokinetic and Bioavailability Considerations
- Tetrazole Analog (): 2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide shows enhanced bioavailability due to its tetrazole ring (ionizable at physiological pH). The target compound’s amino group may similarly improve solubility but requires metabolic stability studies .
- Flutamide Analog (): 2-Methyl-N-[(4-nitro-3-trifluoromethyl)phenyl]propanamide highlights the impact of nitro and CF₃ groups on metabolic resistance. The target compound’s SCH₃ group is less electron-withdrawing, which may accelerate hepatic clearance .
Q & A
Q. How can researchers optimize the synthesis yield of 2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide while minimizing byproducts?
Methodological Answer: Synthesis optimization requires a multi-step approach:
- Route Selection : Prioritize routes with higher yields (e.g., amide coupling via EDC/HOBt in DMF, which achieved 45–57% yields in structurally similar compounds ).
- Purification : Use column chromatography with gradient elution to isolate the target compound from byproducts. Evidence from analogous syntheses shows that yields improved to 80–84% after purification .
- Reagent Stoichiometry : Adjust molar ratios of reactants (e.g., amine:acylating agent = 1:1.2) to drive reactions to completion, as demonstrated in carboxamide syntheses .
- Temperature Control : Maintain reactions at 0–25°C to suppress side reactions, particularly for moisture-sensitive intermediates .
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm backbone connectivity and substituent positions. For example, NMR can resolve methylsulfanylphenyl groups (δ ~40–50 ppm for S-CH) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks within ±1 ppm error) .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond angles (e.g., torsional angles reported for similar propanamides: C–N–C = 119–124°) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and intermediates for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and intermediates. For example, ICReDD’s workflow uses reaction path searches to identify low-energy pathways, reducing trial-and-error experimentation .
- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to predict solubility and reaction rates .
- Machine Learning : Train models on existing kinetic data (e.g., Hammett parameters for substituent effects) to forecast regioselectivity in sulfanylphenyl derivatives .
Q. How can researchers resolve contradictions in experimental data, such as discrepancies in NMR chemical shifts versus computational predictions?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)). Deviations >1 ppm may indicate conformational flexibility or crystal-packing effects .
- Dynamic NMR : Probe temperature-dependent shifts to detect rotameric equilibria (e.g., N-ethyl groups often exhibit restricted rotation at 25°C) .
- Crystallographic Refinement : Overlay X-ray-derived bond lengths with computational geometries to identify steric clashes or hydrogen-bonding distortions .
Q. What strategies are effective in analyzing the crystal structure and conformational dynamics of this compound?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation from ethanol/water mixtures (70:30 v/v) to obtain diffraction-quality crystals .
- Torsion Angle Libraries : Compare observed angles (e.g., C–S–C–C = 176.6°) with Cambridge Structural Database entries to identify steric constraints .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent (e.g., water) to map conformational states and free-energy landscapes .
Q. How to design experiments to study the compound’s reactivity under varying conditions (e.g., pH, temperature)?
Methodological Answer:
- pH-Dependent Stability : Conduct accelerated degradation studies (e.g., 25–40°C, pH 1–13) with HPLC monitoring. For sulfanyl derivatives, acidic conditions may cleave S–C bonds .
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates (e.g., nucleophilic substitution at the amide carbonyl) .
- In Situ IR Spectroscopy : Track intermediate formation (e.g., enolates or thiol adducts) under anhydrous vs. humid conditions .
Q. What safety protocols should be integrated into experimental design for handling this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and Schlenk lines for air-sensitive steps (e.g., thiol-containing intermediates) .
- Waste Management : Quench reactive byproducts (e.g., sulfides) with oxidizing agents (NaOCl) before disposal .
- Emergency Procedures : Pre-test antidotes for potential exposure (e.g., acetylcysteine for thiol-related toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
